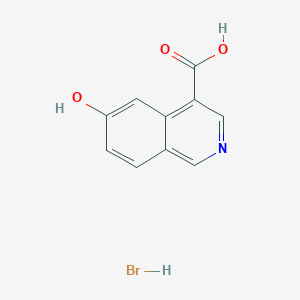
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide
Vue d'ensemble
Description
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide is a compound derived from the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C10H8BrNO3
- Molecular Weight : 270.08 g/mol
- Purity : Approximately 95% when sourced commercially
The hydrobromide form enhances solubility and stability, making it suitable for various biological applications.
The biological activity of this compound can be attributed to its structural components, particularly the isoquinoline core and functional groups such as the hydroxyl and carboxylic acid groups. These features allow the compound to interact with various biological targets, influencing multiple pathways:
- Anticancer Activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may exhibit similar effects by modulating signaling pathways associated with tumor growth .
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, a property observed in other isoquinoline derivatives. This suggests potential applications in treating inflammatory diseases .
- Microbial Resistance : Isoquinoline derivatives are known for their antimicrobial properties. Further research is needed to establish the efficacy of this compound against specific pathogens.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Isoquinoline-4-carboxylic acid | 7159-36-6 | 0.92 | Lacks hydroxyl group at position 6 |
| Isoquinoline-5-carboxylic acid | 27810-64-6 | 0.92 | Different carboxyl position |
| Isoquinoline-8-carboxylic acid | 61563-43-7 | 0.88 | Hydroxyl at position 6; carboxyl at position 8 |
| [3,3'-Bipyridine]-5-carboxylic acid | 1970-81-6 | 0.88 | Bipyridine structure; different ring system |
| Ethyl isoquinoline-6-carboxylate | 188861-58-7 | 0.78 | Ethyl ester instead of acid |
This table illustrates how the unique functional groups and structural configuration of this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have investigated various aspects of isoquinoline derivatives, including:
- Anticancer Studies : Research has focused on the inhibitory effects of isoquinoline derivatives on cancer cell lines, demonstrating significant cytotoxicity against breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
- Anti-inflammatory Research : A study highlighted the anti-inflammatory effects of isoquinoline derivatives in vitro, showing a reduction in TNF-alpha levels by approximately 60–50% .
- Synthesis and Pharmacokinetics : Advances in synthetic methodologies have streamlined the production of isoquinoline derivatives, enhancing their availability for biological testing. The pharmacokinetic profiles indicate good absorption and potential blood-brain barrier permeability for certain derivatives .
Propriétés
IUPAC Name |
6-hydroxyisoquinoline-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.BrH/c12-7-2-1-6-4-11-5-9(10(13)14)8(6)3-7;/h1-5,12H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWYOINPKMPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1O)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















